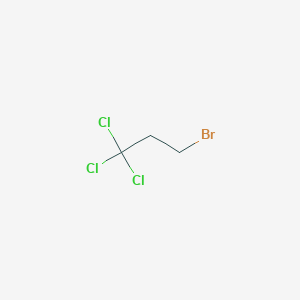
3-Bromo-1,1,1-trichloropropane
Vue d'ensemble
Description
Synthesis Analysis
- A study by Reeve and Fine (1963) explored the synthesis of 3-bromo-1,1,1-trichloropropane, demonstrating its formation from bromotrichloromethane and ethylene, among other reactions (Reeve & Fine, 1963).
Molecular Structure Analysis
- Postmyr (1994) investigated the molecular structure and conformational compositions of 1-bromo-3-chloropropane (BCP), a related compound, using gas-phase electron diffraction and molecular mechanics calculations (Postmyr, 1994).
Chemical Reactions and Properties
- Bracco et al. (2022) conducted a quantum-chemical kinetic study on the unimolecular decomposition reactions of 1-bromo-3-chloropropane, providing insights into the reaction mechanisms and rate constants relevant to similar compounds like 3-bromo-1,1,1-trichloropropane (Bracco et al., 2022).
Physical Properties Analysis
- The physical properties of 3-bromo-1,1,1-trichloropropane can be inferred from related studies on similar compounds. For instance, the study of molecular associations in halogenated ethanes by Olejniczak et al. (2009) provides insights into intermolecular interactions and the role of halogen atoms, which are relevant for understanding the physical properties of 3-bromo-1,1,1-trichloropropane (Olejniczak et al., 2009).
Chemical Properties Analysis
- The chemical properties of 3-bromo-1,1,1-trichloropropane can be explored through studies on its reactivity and stability. For example, the work of Nesmeianov et al. (1958) on the bromination of 1,1,1-trichloropropene provides valuable information on the reaction pathways and products that may be analogous to those of 3-bromo-1,1,1-trichloropropane (Nesmeianov et al., 1958).
Applications De Recherche Scientifique
Synthesis of 3,3,3-Trichloro-1,2-Epoxypropane : A study detailed the synthesis of 3,3,3-trichloro-1,2-epoxypropane from 3-bromo-1,1,1-trichloropropane. This synthesis involved multiple steps, including dehydrohalogenation and isomerization processes, indicating the chemical's role in complex organic syntheses (Reeve & Fine, 1963).
Use as a Fluorinated Building Block : Another study highlighted the use of 3-bromo-1,1,1-trifluoroacetone, a derivative of 3-bromo-1,1,1-trichloropropane, as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds (Lui, Marhold, & Rock, 1998).
Photodissociation Studies : The photodissociation of 1-bromo-3-chloropropane was studied, revealing insights into the dynamics of molecules with multichromophores. This study contributes to the understanding of the behavior of halogenated molecules under specific conditions (Wei et al., 2008).
Dissociative Electron Attachment Studies : Research on dissociative electron attachment (DEA) to 3-bromo-1,1,1-trichloropropane was conducted, providing valuable data on the negative ions formed and contributing to the understanding of halogenated molecules in gas phase reactions (Barszczewska et al., 2008).
Quantum-Chemical Kinetic Study : A kinetic study of the unimolecular decomposition reactions of 1-bromo-3-chloropropane, a related compound, was performed using quantum-chemical calculations. This research provides insights into the molecular properties and reaction kinetics of similar halogenated compounds (Bracco et al., 2022).
Orientations Futures
While there is limited information on future directions specifically for 3-Bromo-1,1,1-trichloropropane, research into halogenated hydrocarbons is ongoing. For example, 1,2,3-trichloropropane (TCP), a related compound, has been the subject of recent research due to its high toxicity and persistence . Future research may focus on finding more efficient and environmentally friendly methods for the degradation of such compounds .
Propriétés
IUPAC Name |
3-bromo-1,1,1-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXOOKBNWKKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341467 | |
| Record name | 3-Bromo-1,1,1-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trichloropropane | |
CAS RN |
13749-37-6 | |
| Record name | 3-Bromo-1,1,1-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13749-37-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



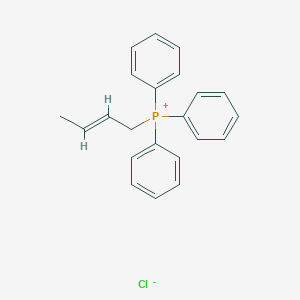
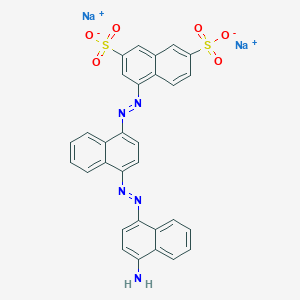
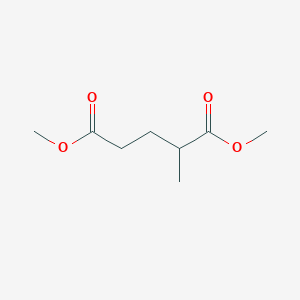
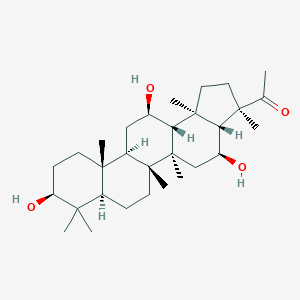
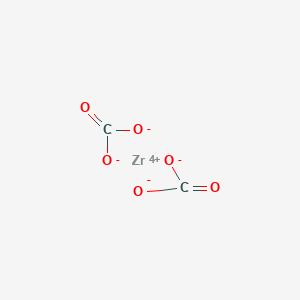
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
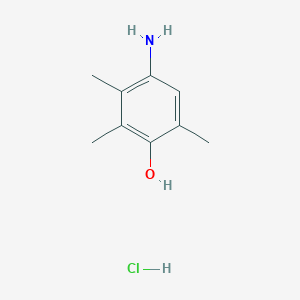
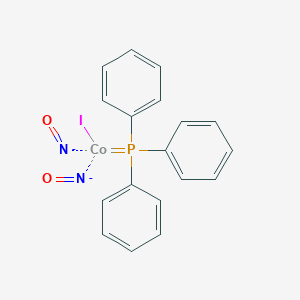
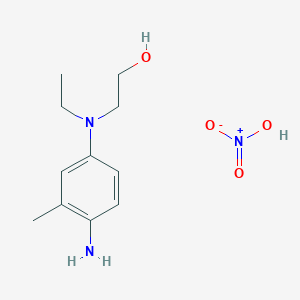
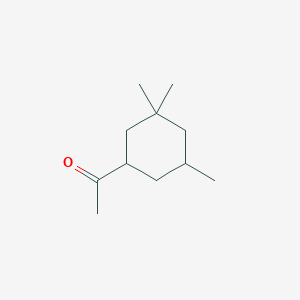



![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)